molecular formula C7H6N2O3S2 B1237133 6-Hydroxy-1,3-benzothiazole-2-sulfonamide

6-Hydroxy-1,3-benzothiazole-2-sulfonamide

Katalognummer: B1237133
Molekulargewicht: 230.3 g/mol
InChI-Schlüssel: NOOBQTYVTDBXTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Hydroxy-1,3-benzothiazole-2-sulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C7H6N2O3S2 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C7H6N2O3S2

Molekulargewicht

230.3 g/mol

IUPAC-Name

6-hydroxy-1,3-benzothiazole-2-sulfonamide

InChI

InChI=1S/C7H6N2O3S2/c8-14(11,12)7-9-5-2-1-4(10)3-6(5)13-7/h1-3,10H,(H2,8,11,12)

InChI-Schlüssel

NOOBQTYVTDBXTL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1O)SC(=N2)S(=O)(=O)N

Synonyme

6-hydroxybenzothiazide-2-sulfonamide
L 643,799
L 643799
L-643799

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

A 1 M solution of BBr3 in CH2Cl2 (23 mL, 0.022 mol) was cooled to -80° C. in a dry ice/acetone bath under a N2 atmosphere. A suspension of 6-ethoxy-2-benzothiazolesulfonamide (0.5 g, 0.002 mol) in 75 mL of CH2Cl2 was added slowly to the cooled BBR3 solution The reaction was removed from the cooling bath and stirred at room temperature for 15 hours. It was poured into ice-water, stirred for 30 min, and filtered to Yield 0.35 g of product (73.8%). The product was purified by recrystallization from MeOH/H2O; mp 209°-212° C.; M/S m/e 230 (M,calcd 230).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
73.8%

Synthesis routes and methods II

Procedure details

6-Ethoxybenzothiazole-2-sulfonamide (1.72 g, 6.7 mmol) was dissolved in dichloroethane (26 ml) and cooled to 20°. Aluminum chloride (4 g) was added portionwise such that the temperature remained 20°. After complete addition, the mixture was stirred at room temperature for 24 hours. Stirring was discontinued and after 0.5 hour, the supernatant was decanted from a tarry-like residue. This residue was cooled in an ice-water mixture and a cold solution of concentrated HCl (3 ml) in water (40 ml) was added as rapidly as possible with stirring. The resulting mixture was stirred for an hour and filtered. The solid was washed with water and suction dried to give 0.5-0.8 g. This material was combined with that from further working of the supernatant and dissolved in 20% NaOH solution, diluted to 100 ml with water and filtered. The filtrate was slowly acidified with concentrated hydrochloric acid (pH 3) and the resulting tan solid was filtered, washed with water and dried at 60°-80° C. under vacuum: total yield 1.3 g, m.p. 225°-228° C.
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A 1 M solution of BBR in MCH2C12 (23 ml., 0.022 mol) was cooled to -80° C. in a dry ice/acetone bath stirred for 20 minutes. (The reaction was accomplished under a nitrogen atmosphere.) A suspension of 6-ethoxy-2-benzothiazolesulfonamide (0.5g., 0.002 mol) in 75 ml of CH2Cl2 was added slowly to the coole bath and stirred at room temperature overnight. The reaction was poured into ice water and filtered to yield 0.35 g of product (73.8% yield). The product was purified by recrystallization from methanol and water. m.p. 209° C.; NMR(DMSO-D6), δ8.4 (s, lH), 8.3-7.0 (m, 3H), 3.5 (s, 2H); DMSO-D6 /D2O)6 δ8.3-7.0 (m, 3H), 4.2 (s, 2H).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73.8%

Synthesis routes and methods IV

Procedure details

To a 1 L round bottomed flask equipped with a magnetic stir bar, rubber septum, and argon inlet containing DCM (500 mL) was placed 6-ethoxybenzo[d]thiazole-2-sulfonamide (25 g, 108.7 mmol). To this solution at 0° C. (ice bath) was added AlCl3 (50 g, 376 mmol) portion-wise and the reaction was allowed to stir at rt for 24 h. Solvent was removed in vacuo and the residue was cautiously quenched into 3 M HCl (600 mL). The mixture was filtered and the solid was washed with cooled 3 M HCl (2×50 mL). The product was dried under high vacuum for 48 h to afford compound 1 as a yellow solid (24 g).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.